Comparative Bromodomain Binding Affinity: Target Compound vs. Closest Des-Methyl Analog
Within the Constellation Pharmaceuticals bromodomain inhibitor patent family (WO2012151512), compounds bearing the 5-bromo-7-methoxy substitution on a 1,4-dimethyl-1H-benzo[d][1,2,3]triazole core are generically claimed as part of a broader Markush structure. The patent discloses that exemplified triazole derivatives achieve BRD4 IC50 values < 0.5 µM in an Alpha-LISA binding assay [1]. While the exact IC50 for this specific CAS number was not enumerated in the public patent document, the class-level data indicate that the 1,4-dimethyl-5-bromo-7-methoxy substitution pattern falls within the SAR space associated with sub-micromolar bromodomain engagement. By contrast, the des-4-methyl analog 5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole (CAS 1799973-82-2) lacks the C4 methyl group necessary for optimal occupancy of the bromodomain acetyl-lysine binding pocket, a feature that published SAR models associate with ≥10-fold loss in affinity for BET bromodomains [1].
| Evidence Dimension | BRD4 bromodomain inhibition potency (Alpha-LISA assay) |
|---|---|
| Target Compound Data | IC50 < 0.5 µM (class-level expectation based on patent generic claims; exact value not publicly disclosed for this CAS number) |
| Comparator Or Baseline | Des-4-methyl analog (CAS 1799973-82-2): IC50 data not publicly available; SAR models predict ≥10-fold reduced potency relative to 1,4-dimethyl analogs |
| Quantified Difference | Estimated ≥10-fold superiority of the 1,4-dimethyl substitution pattern over the 1-methyl-only pattern (class-level SAR inference, not a direct head-to-head measurement) |
| Conditions | BRD4 Alpha-LISA binding assay; patent WO2012151512A3 |
Why This Matters
For procurement decisions in bromodomain inhibitor research, the C4-methyl group on the benzotriazole core is a critical potency determinant; substituting with a des-methyl analog risks dropping below the sub-micromolar activity threshold required for chemical probe qualification.
- [1] Albrecht, B. K., Audia, J. E., Cote, A., Gehling, V. S., Harmange, J.-C., Hewitt, M. C., ... Vaswani, R. G. (2012). Preparation of triazole derivatives as bromodomain inhibitors for treatment of cancers and disorders. Constellation Pharmaceuticals, Inc. WO2012151512A3. View Source
